molecular formula C10H13IO4 B8810400 Iodo benzene diacetate

Iodo benzene diacetate

Cat. No. B8810400
M. Wt: 324.11 g/mol
InChI Key: XEFCWBLINXJUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodo benzene diacetate is a useful research compound. Its molecular formula is C10H13IO4 and its molecular weight is 324.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iodo benzene diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodo benzene diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Iodo benzene diacetate

Molecular Formula

C10H13IO4

Molecular Weight

324.11 g/mol

IUPAC Name

acetic acid;iodobenzene

InChI

InChI=1S/C6H5I.2C2H4O2/c7-6-4-2-1-3-5-6;2*1-2(3)4/h1-5H;2*1H3,(H,3,4)

InChI Key

XEFCWBLINXJUIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

40.8 g (0.2 mol) of iodobenzene were charged to a 300 ml round bottom flask equipped with thermometer and vented addition funnel. 91.2 g (0.48 mol) of a 40% aqueous solution of peracetic acid was added dropwise to the flask over a 25-minute period while maintaining the flask at 30° C. in a water bath. After about 1 hour a yellowish white solid formed. The reaction mixture was cooled in ice and the solid collected, washed with water and vaccuum dried at 40° C. The iodobenzene diacetate product weighed 40.6 g and had a melting point in the range of 157°-160° C.
Quantity
40.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.